2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one

Catalog No.
S6875415
CAS No.
1235647-75-2
M.F
C17H19ClN4O2
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl...

CAS Number

1235647-75-2

Product Name

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C17H19ClN4O2/c1-13-5-6-16(23)22(19-13)12-17(24)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3

InChI Key

BXJPITATAAPAOF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

The exact mass of the compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is 346.1196536 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search Results: A search for scientific literature on this compound using databases like PubMed and Google Scholar yielded no significant results.
  • Chemical Vendors: Some commercial chemical vendors list this compound in their catalogs, but they typically do not provide detailed information on its biological activity or potential applications [].

Possible Research Areas (Speculative)

Given the structural features of the molecule, some speculative research areas for 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one} include:

  • Kinase Inhibition: The molecule contains a piperazine ring, a common structural motif found in many kinase inhibitors. Research could explore if this compound shows inhibitory activity against specific kinases.
  • Ion Channel Modulation: The dihydropyridazinone core structure is present in some calcium channel modulators. Investigation into the potential for this compound to interact with ion channels could be warranted [].

The compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by its distinctive structural features. It belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring fused with a carbonyl group. This specific compound incorporates a piperazine moiety, which is known for its biological activity and versatility in medicinal chemistry. The presence of a chlorophenyl group enhances its potential for interaction with various biological targets, making it a subject of interest in drug discovery.

The chemical reactivity of this compound can be attributed to its functional groups. The dihydropyridazinone structure is susceptible to various reactions, including:

  • Nucleophilic substitutions: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation reactions: The carbonyl group in the pyridazinone can participate in condensation reactions with amines or alcohols, leading to the formation of more complex derivatives.
  • Reduction reactions: The double bond in the dihydropyridazinone can be reduced to yield saturated derivatives.

These reactions highlight the compound's potential for further derivatization in synthetic chemistry.

This compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its structural components suggest potential interactions with:

  • Tyrosine kinases: Compounds similar to this have been identified as inhibitors of tyrosine kinases, which are crucial in signaling pathways related to cancer and other diseases .
  • Histamine receptors: The piperazine moiety is often associated with antihistaminic activity, indicating that this compound may influence histamine-mediated processes .

Studies have shown that derivatives of pyridazinones can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess similar pharmacological effects.

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one can be approached through several methods:

  • Condensation method: Starting from 4-(3-chlorophenyl)piperazine and appropriate aldehydes or ketones, condensation reactions can yield the desired pyridazinone structure.
  • Cyclization techniques: Utilizing cyclization reactions involving hydrazines and carbonyl compounds can facilitate the formation of the pyridazine ring.
  • Functional group modifications: Post-synthetic modifications such as halogenation or alkylation can be employed to introduce specific substituents on the phenyl or piperazine rings.

These methods allow for the creation of the target compound while providing avenues for further chemical modification.

The applications of this compound span various fields:

  • Pharmaceutical development: Given its potential as a kinase inhibitor and receptor modulator, it could serve as a lead compound in developing new therapeutic agents for cancer or allergic conditions.
  • Research tools: The unique structural features may make it useful in biochemical assays to study enzyme activities or receptor interactions.
  • Chemical probes: It could be utilized as a chemical probe in cellular studies to elucidate biological pathways involving histamine or tyrosine kinase signaling.

Interaction studies are essential for understanding how this compound interacts with biological targets. Research has indicated that compounds with similar structures can bind effectively to active sites on enzymes and receptors, influencing their activity. Techniques such as:

  • Molecular docking studies: These computational methods predict how well the compound fits into the binding sites of target proteins.
  • In vitro assays: Laboratory tests assessing enzyme inhibition or receptor binding affinity provide empirical data on biological interactions.

Such studies are crucial for evaluating the therapeutic potential of this compound.

Several compounds share structural similarities with 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one, including:

Compound NameStructure FeaturesBiological Activity
4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyridazinoneSimilar piperazine and pyridazine structuresPotential histamine receptor antagonist
1-[4-(4-chlorophenyl)piperazin-1-yl]-3,6-dihydro-pyridazinoneContains piperazine and pyridazine ringsKnown for neuropharmacological effects
6-{4[3-(R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl}-2H-pyridazin-3-oneSimilar heterocyclic structureSelective histamine H3 receptor inverse agonist

These compounds illustrate various biological activities while sharing core structural elements. The unique combination of functional groups in **2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one sets it apart in terms of specificity and potential therapeutic applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

346.1196536 g/mol

Monoisotopic Mass

346.1196536 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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